1-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine
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Overview
Description
1-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothiepin core, which is a sulfur-containing bicyclic structure, and a piperazine moiety, which is a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine typically involves multiple steps:
Formation of the Benzothiepin Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorine and Fluorine Atoms: Halogenation reactions using reagents like chlorine gas or fluorinating agents.
Attachment of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is introduced to the benzothiepin core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing heterocycles.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2,9-difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-chlorophenyl)ethyl]piperazine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-(3-Chloro-2,9-difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methylphenyl)ethyl]piperazine: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
The unique combination of chlorine, fluorine, and sulfur atoms in 1-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24ClF3N2S |
---|---|
Molecular Weight |
489g/mol |
IUPAC Name |
1-(3-chloro-2,9-difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C26H24ClF3N2S/c27-22-15-21-24(13-18-3-6-20(29)14-25(18)33-26(21)16-23(22)30)32-11-9-31(10-12-32)8-7-17-1-4-19(28)5-2-17/h1-6,14-16,24H,7-13H2 |
InChI Key |
GXTJFRPSRSMKPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C3CC4=C(C=C(C=C4)F)SC5=CC(=C(C=C35)Cl)F |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C3CC4=C(C=C(C=C4)F)SC5=CC(=C(C=C35)Cl)F |
Origin of Product |
United States |
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